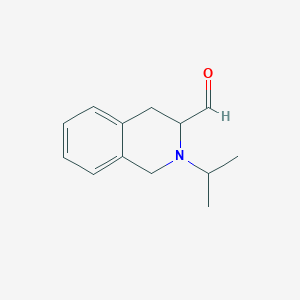
2-Isopropyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde typically involves the functionalization of the tetrahydroisoquinoline core. Traditional methods for synthesizing tetrahydroisoquinolines include the Bischler-Napieralski, Pictet-Gams, Pictet-Spengler, and Pomeranz-Fritsch reactions . These reactions often involve cyclization procedures of N-(haloalkyl)aryl derivatives under various conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of multicomponent reactions (MCRs) has been highlighted as a powerful strategy in organic synthesis for generating molecular diversity and complexity . MCRs improve atom economy, selectivity, and yield, making them suitable for large-scale production.
化学反応の分析
Types of Reactions
2-Isopropyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions can occur at different positions on the tetrahydroisoquinoline ring, often facilitated by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidants, and reducing agents. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
2-Isopropyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde has several scientific research applications:
作用機序
The mechanism of action of 2-Isopropyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo functionalization at specific positions on the tetrahydroisoquinoline ring . This functionalization can modulate biological activity, making it a valuable scaffold for drug development.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound, known for its presence in natural products and therapeutic agents.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
2-Azapodophyllotoxin: A derivative synthesized via diastereoselective ring opening of bridged oxazolidines.
Uniqueness
2-Isopropyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde is unique due to its specific isopropyl and carbaldehyde functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing novel therapeutic agents and studying complex organic reactions.
特性
分子式 |
C13H17NO |
|---|---|
分子量 |
203.28 g/mol |
IUPAC名 |
2-propan-2-yl-3,4-dihydro-1H-isoquinoline-3-carbaldehyde |
InChI |
InChI=1S/C13H17NO/c1-10(2)14-8-12-6-4-3-5-11(12)7-13(14)9-15/h3-6,9-10,13H,7-8H2,1-2H3 |
InChIキー |
WIADGVJDRNNNSS-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1CC2=CC=CC=C2CC1C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


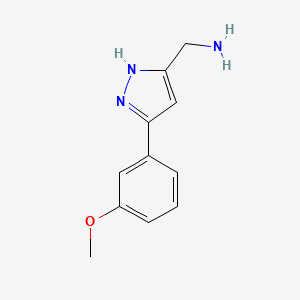

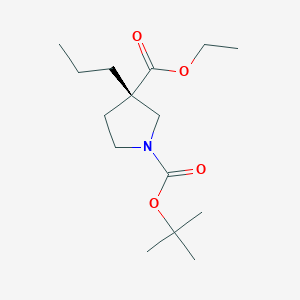
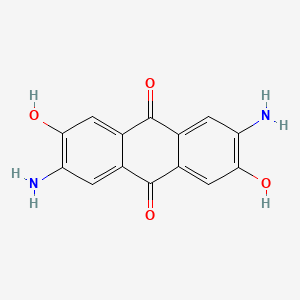
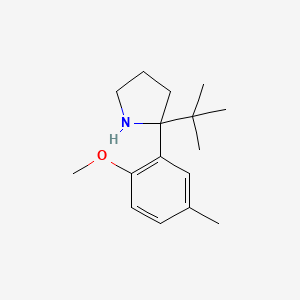
![(1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B15279541.png)
![Methyl 2,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B15279544.png)
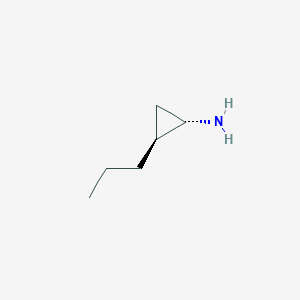


![2-methyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B15279576.png)
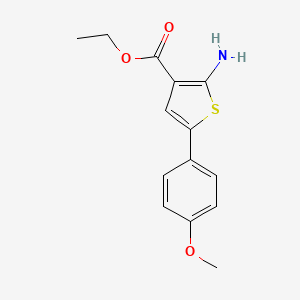
![4-isopentyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15279590.png)
![Benzenesulfonylfluoride, 4-[[4-[(2-chloro-4-nitrophenoxy)methyl]phenyl]methoxy]-](/img/structure/B15279593.png)
